molecular formula C6H7BrO2 B8138604 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one

6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B8138604
M. Wt: 191.02 g/mol
InChI Key: MEORTOZYFILGLU-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Lactones in Contemporary Organic Synthesis

Bridged bicyclic lactones are considered privileged structural motifs, frequently appearing as core components in a wide array of natural products and biologically active molecules. researchgate.netresearchgate.net Their rigid conformation provides a fixed spatial arrangement of functional groups, which is often crucial for effective interaction with biological targets. acs.org The inherent strain and defined stereochemistry of these systems make them valuable intermediates for the synthesis of complex molecular architectures that would be challenging to assemble through other methods. researchgate.net

The development of synthetic routes to access these lactones is an active area of research, with methods such as intramolecular Diels-Alder reactions, iodolactonization, and transition metal-catalyzed C-H activation being employed to construct these intricate frameworks. researchgate.netnih.gov The ability to manipulate the lactone ring and other functional groups on the bicyclic scaffold allows chemists to craft a diverse range of complex molecules, including pharmaceuticals and other high-value compounds. researchgate.netnih.gov

Table 1: Examples of Natural Products Containing Bicyclic Lactone Motifs This table is representative and not exhaustive.

Natural Product Biological Relevance
Cantharidin Vesicant, active ingredient in "Spanish fly" researchgate.net
Lembyne A Marine natural product researchgate.net
Scholarisine A Alkaloid isolated from Alstonia scholaris acs.org
Crispatanolide Natural product from the liverwort Makinoa crispata acs.org

Structural Characteristics and Chemical Importance of the 2-Oxabicyclo[2.2.1]heptane Scaffold

The 2-oxabicyclo[2.2.1]heptane structure, sometimes referred to as an oxanorbornane, is a bridged bicyclic ether based on the norbornane (B1196662) framework. researchgate.netnih.gov This scaffold is characterized by a six-membered ring constrained into a boat-like conformation by a one-atom oxygen bridge. This arrangement results in a highly rigid and strained system. researchgate.net

The key structural features of the 2-oxabicyclo[2.2.1]heptane scaffold include:

Rigidity: The locked conformation limits bond rotation, providing a predictable platform for stereocontrolled reactions. Substituents are held in well-defined spatial orientations. researchgate.net

Stereochemistry: The scaffold possesses distinct endo and exo faces, allowing for highly diastereoselective functionalization.

Synthetic Versatility: The ether bridge and the carbon framework can be selectively cleaved under various conditions, making these compounds useful as "chirons" or chiral building blocks for the asymmetric synthesis of complex molecules such as rare sugars, carbocycles, and C-nucleosides. researchgate.netmdpi.com

Derivatives of 7-oxabicyclo[2.2.1]heptane, a closely related isomer, are found in nature and are widely used as synthetic intermediates, underscoring the importance of this bicyclic ether system. mdpi.com The synthesis of these scaffolds often utilizes the Diels-Alder reaction between furan (B31954) and a suitable dienophile. researchgate.netmdpi.com

Table 2: Physicochemical Properties of the Parent Scaffold, 2-Oxabicyclo[2.2.1]heptane

Property Value
Molecular Formula C₆H₁₀O nih.gov
Molecular Weight 98.14 g/mol nih.gov
IUPAC Name 2-oxabicyclo[2.2.1]heptane nih.gov
CAS Number 279-25-4 nih.gov

Positioning of 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one within the Bicyclic Lactone Chemical Space

This compound is a functionalized derivative of the core 2-oxabicyclo[2.2.1]heptane system. Its structure incorporates a lactone (an intramolecular cyclic ester) and a bromine atom, both of which confer significant chemical reactivity and position it as a versatile synthetic intermediate. nih.govcombi-blocks.com

The key features defining its place in the chemical space are:

The Bicyclic Lactone Core: This combines the rigidity of the bicyclic system with the reactivity of the ester group. The lactone can undergo hydrolysis or reduction to unmask carboxylic acid and alcohol functionalities, which can be used for further synthetic elaborations.

The Bromine Substituent: The carbon-bromine bond provides a reactive handle for a variety of transformations. Bromine can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Its presence is also known to influence the stereochemical outcome of nearby reactions.

This combination of a rigid, stereodefined scaffold with two distinct reactive sites—the lactone and the bromo group—makes this compound a potentially valuable building block for constructing complex, polyfunctionalized molecules. Its availability as a laboratory chemical for research and development underscores its role as a tool for synthetic chemists. combi-blocks.com The Grignard reaction of a related bicyclo[2.2.1]heptane compound bearing a leaving group (mesylate) showed substitution with bromide, indicating the utility of halogenated bicyclic systems in synthesis. researchgate.net

Table 3: Properties of this compound

Property Value / Identifier Source
Molecular Formula C₆H₇BrO₂ nih.govguidechem.com
Molecular Weight 191.02 g/mol nih.govguidechem.com
IUPAC Name This compound nih.gov
CAS Number 1092973-97-1 nih.govguidechem.com
Canonical SMILES C1C2CC(C1OC2=O)Br nih.gov
InChIKey MEORTOZYFILGLU-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-4-1-3-2-5(4)9-6(3)8/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEORTOZYFILGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1OC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 6 Bromo 2 Oxabicyclo 2.2.1 Heptan 3 One

Reactions Involving the Bromine Substituent at the C6 Position

The carbon-bromine bond at the C6 position is a key functional group that serves as a handle for a variety of synthetic modifications. Its reactivity is influenced by the steric hindrance imposed by the bicyclic structure and the electronic effects of the neighboring lactone.

Nucleophilic substitution is a fundamental reaction for replacing the bromine atom with a wide range of nucleophiles. libretexts.org Due to the secondary nature of the C6 carbon, both S_N1 and S_N2 reaction mechanisms are theoretically possible. However, the rigid bicyclo[2.2.1]heptane skeleton significantly disfavors the formation of a planar carbocation intermediate required for an S_N1 pathway due to increased ring strain (Bredt's rule). Consequently, nucleophilic substitution reactions on this system are expected to proceed predominantly through an S_N2 mechanism. libretexts.org

The S_N2 reaction is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. libretexts.org For 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one, the stereochemistry of the bromine atom (exo or endo) will dictate the stereochemical outcome of the substitution. For an exo-bromo starting material, the nucleophile will attack from the endo face, leading to an endo-substituted product. Conversely, an endo-bromo isomer would yield an exo-substituted product.

A variety of nucleophiles can be employed in these reactions. For instance, reactions with azide (B81097) ions (e.g., NaN3) can introduce an azido (B1232118) group, which can be further reduced to an amine. Thiolates can be used to form thioethers, and cyanides can introduce a nitrile group, which is a versatile precursor for carboxylic acids, amines, and ketones. In related azabicyclo[2.2.1]heptane systems, substitution at the C7 position (analogous to C6 in the oxabicyclo system) with various carbon, nitrogen, and oxygen nucleophiles has been demonstrated to proceed effectively, underscoring the utility of this reaction type. msu.edu

Nucleophile Reagent Example Product Type Stereochemical Outcome (for exo-Bromo)
AzideSodium Azide (NaN₃)Azideendo-Azide
HydroxideSodium Hydroxide (NaOH)Alcoholendo-Hydroxy
AlkoxideSodium Methoxide (NaOMe)Etherendo-Methoxy
ThiolateSodium Thiophenoxide (NaSPh)Thioetherendo-Phenylthio
CyanideSodium Cyanide (NaCN)Nitrileendo-Nitrile

Base-induced elimination of hydrogen bromide (HBr) from this compound is a key transformation that leads to the formation of an olefinic double bond within the bicyclic framework, yielding 2-oxabicyclo[2.2.1]hept-5-en-3-one. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which has strict stereochemical requirements. sci-hub.sescispace.com

The E2 mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine). scispace.com In the rigid bicyclo[2.2.1]heptane system, this geometric constraint dictates which proton can be removed. For an exo-bromo substituent at C6, the anti-periplanar proton is the endo-proton at the adjacent C5 position. Conversely, for an endo-bromo substituent, the corresponding exo-proton at C5 would be required. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is typically required to promote elimination over substitution. nih.gov

Studies on related brominated bicyclic ketones have demonstrated that such eliminations are highly stereoselective. For example, the elimination of HBr from a tribromo-8-oxabicyclo[3.2.1]octanone derivative showed a strong preference for the abstraction of an exo-proton due to greater accessibility by the base. mdpi.com This suggests that the stereochemistry of the starting bromo-lactone is crucial for a successful elimination reaction. The formation of a double bond at the bridgehead position is forbidden by Bredt's Rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system as it would lead to excessive ring strain. sci-hub.se Therefore, elimination can only occur to form the C5-C6 double bond.

The C-Br bond in this compound serves as an electrophilic site for powerful carbon-carbon bond-forming reactions mediated by transition metals, such as palladium or nickel. 182.160.97 These cross-coupling reactions are invaluable for introducing complex organic fragments onto the bicyclic scaffold.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromo-lactone with an organoboron compound (e.g., a boronic acid or ester). This method is widely used due to the stability and low toxicity of the boron reagents. It has been successfully employed in the synthesis of complex natural products featuring oxabicyclo[2.2.1]heptane cores, demonstrating its applicability to this system. scispace.com

Negishi Coupling: In this variant, an organozinc reagent is coupled with the bromo-lactone under palladium or nickel catalysis. Organozinc reagents are highly reactive, often leading to higher yields and faster reaction times compared to other methods. Nickel-based catalysts have proven particularly effective for coupling with sp³-hybridized alkyl halides. pearson.com

Heck Reaction: While typically used with sp²-hybridized halides, intramolecular Heck reactions can be envisioned if a suitable tethered alkene is present elsewhere in the molecule, leading to further annulated ring systems.

The success of these reactions depends on factors like the choice of catalyst, ligand, base, and solvent. The steric hindrance around the C6 position can influence reaction rates, sometimes requiring more reactive catalysts or harsher conditions.

Reaction Name Metal Catalyst Coupling Partner General Product
Suzuki-MiyauraPalladium (e.g., Pd(PPh₃)₄)Organoboron (R-B(OH)₂)6-Alkyl/Aryl-2-oxabicyclo[2.2.1]heptan-3-one
NegishiPalladium or NickelOrganozinc (R-ZnX)6-Alkyl/Aryl-2-oxabicyclo[2.2.1]heptan-3-one
StillePalladiumOrganotin (R-SnBu₃)6-Alkyl/Aryl-2-oxabicyclo[2.2.1]heptan-3-one
SonogashiraPalladium/CopperTerminal Alkyne (R-C≡CH)6-Alkynyl-2-oxabicyclo[2.2.1]heptan-3-one

Stereoselective and Regioselective Transformations of the Bicyclic Skeleton

Beyond the reactivity of the bromine substituent, the bicyclic lactone core itself can undergo a variety of stereoselective and regioselective transformations.

The lactone functionality is a key site for oxidative and reductive transformations.

Reduction of the Lactone: The ester group within the lactone can be reduced to afford a diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will open the lactone ring to produce the corresponding amino alcohol derivative where the original bicyclic structure is cleaved. Milder or more selective reagents can achieve different outcomes. For example, samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent that has been used for the reduction of lactones. dokumen.pubsonar.ch Another approach involves the use of trichlorosilane, which can reduce lactones to the corresponding cyclic ethers, thereby preserving the bicyclic framework but changing the functionality at C3 from a carbonyl to a methylene (B1212753) group. This would yield a 6-bromo-2-oxabicyclo[2.2.1]heptane.

Oxidation: While the lactone carbonyl is already in a high oxidation state, other parts of the molecule could be oxidized. For instance, if the lactone were first reduced to a hemiacetal, subsequent oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) could regenerate the lactone. This sequence is often used in synthetic strategies to manipulate other parts of the molecule while protecting the lactone functionality in a reduced form.

The strained bicyclo[2.2.1]heptane skeleton is prone to various rearrangement reactions, often leading to structurally diverse and complex molecular architectures. These rearrangements can be triggered by thermal, acidic, basic, or radical conditions.

Radical-Mediated Rearrangements: Radical reactions can initiate skeletal rearrangements. For example, the generation of a radical at a position on the bicyclic frame can lead to ring-opening via β-scission, followed by cyclization to form a new ring system. In related azabicyclic systems, aminyl radicals have been shown to undergo regioselective ring expansion, transforming the [2.2.1] skeleton into a [3.2.1] system. A similar pathway could potentially be accessed from the 6-bromo-lactone precursor.

Wagner-Meerwein and Related Rearrangements: Cationic intermediates, which could be formed under acidic conditions, are susceptible to Wagner-Meerwein rearrangements, a hallmark of norbornane (B1196662) chemistry. While the C6 position is less likely to form a stable carbocation, reactions at other sites could trigger a cascade of bond migrations, altering the connectivity of the bicyclic framework.

Beckmann Rearrangement: If the ketone at C3 were converted to its corresponding oxime, treatment with acid could induce a Beckmann rearrangement. This would involve the migration of one of the adjacent carbon atoms (C2 or C4) to the nitrogen atom, resulting in ring expansion and the formation of a larger lactam. The regioselectivity of this rearrangement would depend on the stereochemistry of the oxime.

Derivatives and Analogues of 6 Bromo 2 Oxabicyclo 2.2.1 Heptan 3 One

Rational Design and Synthesis of Functionalized 2-Oxabicyclo[2.2.1]heptan-3-one Derivatives

The rational design of functionalized 2-oxabicyclo[2.2.1]heptan-3-one derivatives leverages strategic synthetic methodologies to create complex molecular architectures with high precision. Domino reactions, for instance, offer an efficient pathway to multifunctionalized derivatives. A notable example is the triethylamine-promoted reaction between phenacylmalononitriles and chalcone (B49325) o-enolates, which affords functionalized 2-oxabicyclo[2.2.1]heptane derivatives in satisfactory yields and with high diastereoselectivity. rsc.org A proposed domino reaction mechanism explains the selective formation of these complex cyclic compounds. rsc.org

Another key strategy involves the highly regioselective Diels-Alder reaction. A short and efficient synthesis of methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester begins with the cycloaddition of 2-methylfuran (B129897) and methyl 3-bromopropiolate. mdpi.com This approach highlights the ability to construct the bicyclic lactone core with specific substitutions, which can be further elaborated.

The development of chemical libraries based on this scaffold is also of significant interest. By employing the highly oxygenated and conformationally restricted 7-oxabicyclo[2.2.1]heptene framework, libraries of topologically complex compounds can be generated through diversity-oriented synthesis. acs.org

Synthesis and Comparative Study of Isosteric Analogues

Isosteric replacement of the oxygen atom in the bicyclic framework with other heteroatoms like nitrogen or sulfur leads to important classes of analogues with distinct properties.

The 7-oxabicyclo[2.2.1]heptane ring system is a common structural motif in many pharmacologically relevant molecules. researchgate.net The most prevalent synthetic route to these derivatives is the Diels-Alder reaction between furans and various dienophiles. researchgate.netresearchgate.net This method allows for the creation of a wide range of substituted oxanorbornanes, which are valuable as synthetic intermediates. researchgate.net

The versatility of the Diels-Alder approach is demonstrated in the reaction of 3-alkoxyfurans with N-substituted maleimides, which provides a general route to endo-cantharimides and other 7-oxabicyclo[2.2.1]heptane derivatives under mild conditions. nih.gov Furthermore, asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives has been achieved with high diastereoselectivity using chiral (2-pyridylsulphinyl)acrylates as dienophiles in their reaction with furan (B31954). rsc.org

Enzymatic resolutions offer another path to enantiomerically enriched derivatives. A scalable synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid has been developed using lipase (B570770) A from Candida antarctica for enzymatic resolution. researchgate.net These enantiopure compounds serve as crucial building blocks for the asymmetric synthesis of natural products and bioactive molecules. researchgate.net The synthesis of the tetracyclic left-handed substructure of solanoeclepin A, for instance, utilized a diastereoselective intramolecular Diels-Alder strategy to construct the 7-oxabicyclo[2.2.1]heptane moiety. researchgate.netrsc.org

Selected Synthetic Approaches to 7-Oxabicyclo[2.2.1]heptane Derivatives
Reaction TypeReactantsKey FeaturesReference
Diels-AlderFuran and AcrylonitrileForms a 1:1 mixture of endo and exo diastereomers. researchgate.net
Asymmetric Diels-AlderFuran and (Ss)-3-(2-pyridylsulphinyl)acrylatesHighly diastereoselective synthesis of carboxylate derivatives. rsc.org
Intramolecular Diels-AlderFuran derivative with a chiral auxiliaryUsed in the total synthesis of solanoeclepin A. researchgate.netrsc.org
Enzymatic ResolutionButyl ester of 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acidScalable access to enantiopure acid using Lipase A. researchgate.net

The 7-azabicyclo[2.2.1]heptane skeleton is a core component of several important alkaloids, most notably epibatidine, a potent analgesic. nih.govrsc.org Consequently, numerous synthetic strategies have been developed to access this framework and its derivatives.

One effective approach involves the transformation of the tropinone (B130398) skeleton. A Favorskii rearrangement of N-carbethoxytropinone, following bromination, provides a novel route to the 7-azabicyclo[2.2.1]heptane ring system, which was utilized in the synthesis of (±)-epibatidine and its analogues. nih.govresearchgate.netacs.org Other strategies include transannular Sₙ2 displacement reactions within 1,4-disubstituted cyclohexyl systems and direct coupling of a 7-azabicyclo[2.2.1]heptan-2-one derivative with an aromatic ring. rsc.org

The sulfur-containing analogues, 7-thiabicyclo[2.2.1]heptanes, are typically synthesized via [4+2] cycloaddition reactions involving thiophene (B33073) or its derivatives. The reactivity of thiophene in Diels-Alder reactions can be low, often requiring high pressure or Lewis acid catalysis. researchgate.netresearchgate.netrsc.org For example, the reaction between thiophene and N-phenylmaleimide can be carried out under AlCl₃ catalysis at room temperature or under hyperbaric conditions (8–10 kbar). researchgate.netrsc.org

An alternative strategy involves the in situ oxidation of thiophenes to the more reactive thiophene S-monoxides, which then undergo cycloaddition with dienophiles. nih.govmdpi.com This method has been used to prepare a novel series of estrogen receptor ligands based on the 7-thiabicyclo[2.2.1]hept-2-ene-7-oxide core. nih.govacs.org The reaction of 3,4-diarylthiophenes with dienophiles in the presence of an oxidant like m-CPBA yields the desired sulfoxide-bridged cycloadducts. nih.govacs.org

Diels-Alder Conditions for 7-Thiabicyclo[2.2.1]heptene Synthesis
DieneDienophileConditionsKey FeatureReference
ThiopheneN-phenylmaleimideAlCl₃, r.t.Catalytic, atmospheric pressure. researchgate.net
ThiopheneN-phenylmaleimide8-10 kbar, 100 °CHyperbaric conditions. researchgate.netresearchgate.net
3,4-DiarylthiopheneVinyl sulfonatesm-CPBA, BF₃In situ oxidation to thiophene S-oxide. nih.gov

Exploration of Bicyclic Lactones with Modified Ring Sizes or Skeletal Architectures

Beyond the [2.2.1] system, research has expanded into bicyclic lactones with different ring sizes and skeletal frameworks, driven by the quest for novel structures and properties.

Ring expansion strategies are powerful tools for accessing medium-sized rings (8-11 members), which are often challenging to synthesize via direct cyclization. nih.gov These methods can convert more readily available "normal-sized" rings into larger, more complex structures. nih.gov For example, Baeyer-Villiger oxidation of pentacyclic ketones derived from codeine has been used to produce δ-lactones, effectively expanding one of the rings in the morphinan (B1239233) system. nih.govresearchgate.net Similarly, diversity-oriented synthesis of benzannulated medium-sized rings can be achieved through an oxidative dearomatization-ring expansion (ODRE) of phenols. nih.gov

The synthesis of the [2.2.2]-bicyclic lactone core, a key structural element in natural products like leonuketal, has been a focus of synthetic efforts. researchgate.netresearchgate.net A challenging telescoped, four-step Diels-Alder reaction sequence was developed to access this core ring system and its [3.2.1] isomer. researchgate.net Another approach to [2.2.2]-bicyclic lactones is the aminocatalytic inverse-electron-demand Diels-Alder reaction between α,β-unsaturated aldehydes and coumalates. acs.org

Skeletal diversification provides another avenue for creating novel bicyclic frameworks. A common tricyclo[3.2.1.0³,⁶]octane intermediate, prepared via a blue light-mediated [2+2] cycloaddition, can be selectively fragmented to yield bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane cores. nih.govrsc.org This strategy leverages the strain of the initial tricycle to drive selective C-C bond cleavage, providing access to diverse carbon skeletons from a single precursor. nih.govrsc.org

Theoretical and Computational Investigations of 6 Bromo 2 Oxabicyclo 2.2.1 Heptan 3 One

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are indispensable for understanding the intrinsic properties of molecules. These calculations provide a detailed picture of the electron distribution and how it governs the molecule's stability and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. fu-berlin.denih.gov DFT calculations are used to investigate the electronic structure and predict a wide range of molecular properties by approximating the electron density. chemcopilot.com For 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to optimize the ground state geometry and derive key structural and electronic parameters.

The optimized geometry reveals the inherent strain of the bicyclic system. Calculated bond lengths, bond angles, and dihedral angles provide a precise three-dimensional structure. Electronic properties such as the dipole moment, ionization energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also readily calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. In this molecule, the HOMO is expected to have significant contributions from the oxygen lone pairs of the lactone and the bromine atom, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

Table 1: Predicted Molecular Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyPredicted ValueUnit
Total Energy-2875.45Hartrees
Dipole Moment3.85Debye
HOMO Energy-7.12eV
LUMO Energy-0.98eV
HOMO-LUMO Gap6.14eV
C=O Bond Length1.21Å
C-Br Bond Length1.96Å

Note: The data in this table is hypothetical, based on typical results from DFT calculations for similar organic molecules, and serves as an illustrative example.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), provide a rigorous, purely theoretical approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they are valuable for obtaining accurate energetic information. fu-berlin.de

For this compound, ab initio calculations can be used to determine the molecule's heat of formation and the relative energies of different stereoisomers, such as the exo and endo positions of the bromine atom. These calculations can confirm which isomer is the thermodynamic ground state. Furthermore, ab initio methods are employed to study the energetic profiles of reactions, such as ring-opening or substitution, by calculating the energies of reactants, products, and intermediates. researchgate.net This allows for the determination of reaction enthalpies (ΔH) and provides fundamental data for understanding the molecule's thermodynamic stability.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the pathway of a chemical reaction requires identifying the high-energy transition state that connects reactants and products. Computational modeling is uniquely suited for this task, as transition states are fleeting structures that are difficult to observe experimentally. mit.edu

Using methods like DFT, chemists can map the potential energy surface of a reaction involving this compound. For instance, the mechanism of a nucleophilic substitution at the carbon atom bearing the bromine can be modeled. By performing a transition state search, the geometry and energy of the highest point along the reaction coordinate can be located. The calculation of the activation energy (the energy difference between the transition state and the reactants) is crucial for predicting the reaction rate.

The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state correctly connects the desired reactants and products. smu.edu This detailed mechanistic insight allows for the prediction of reaction outcomes and the rational design of new synthetic pathways.

Prediction and Analysis of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and the interpretation of experimental spectra. nih.gov

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its infrared (IR) spectrum. A frequency calculation on the optimized geometry yields a set of vibrational modes and their corresponding intensities. These predicted frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, resulting in excellent agreement with experimental IR spectra. mdpi.com Key predicted vibrations for this molecule would include the characteristic C=O stretch of the lactone, the C-O stretches of the ether and ester groups, and the C-Br stretch.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's constitution and stereochemistry.

Table 2: Predicted Spectroscopic Data for this compound

Data TypeFeaturePredicted Value
IR Frequencies Carbonyl (C=O) Stretch1785 cm⁻¹
C-Br Stretch650 cm⁻¹
C-O-C (Ether) Stretch1100 cm⁻¹
¹³C NMR Shifts Carbonyl (C=O)172 ppm
C-Br55 ppm
Bridgehead Carbons75, 80 ppm
¹H NMR Shifts H attached to C-Br4.2 ppm
Bridgehead Protons4.8, 5.1 ppm

Note: The data in this table is hypothetical and illustrative of typical computational predictions for a molecule with these functional groups.

Conformational Analysis and Ring Strain Assessment of the Bicyclic System

The bicyclo[2.2.1]heptane skeleton is known for its significant ring strain due to deviations from ideal sp³ bond angles. nih.govdalalinstitute.com Computational methods provide a quantitative measure of this strain.

A conformational analysis of this compound would confirm the rigidity of the bicyclic core. The primary conformational flexibility would involve the five-membered lactone ring, which may adopt a slight envelope or twist conformation to minimize torsional strain. By comparing the calculated bond angles within the bicyclic framework to the ideal tetrahedral angle of 109.5°, the degree of angle strain can be quantified. For example, the internal angles at the bridgehead carbons and within the six-membered ring are expected to be significantly compressed.

The total strain energy can be calculated using homodesmotic reactions, where the number and type of bonds are conserved on both sides of a model reaction. By comparing the energy of the strained bicyclic molecule to a set of unstrained, acyclic reference molecules, the inherent strain energy can be isolated and quantified, providing a thermodynamic measure of its stability.

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will likely prioritize the development of greener and more efficient synthetic pathways to 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one. Current methods have demonstrated an effective one-step synthesis from a biobased olefin carboxylic acid, cyclopent-3-enecarboxylic acid, with a notable 78% yield on a 30-gram scale scribd.com. This approach represents a significant step towards sustainability by utilizing renewable starting materials.

Further advancements could focus on:

Catalytic Routes: Exploring catalytic methods, such as enzymatic Baeyer-Villiger oxidations, could offer higher selectivity and milder reaction conditions, reducing energy consumption and waste generation acs.org.

Atom-Economical Reactions: Investigating cycloaddition strategies, which are inherently atom- and step-economical, could provide alternative and efficient routes to the bicyclo[2.2.1]heptane core acs.org. The application of novel catalytic systems, like pyridine-assisted boronyl radical catalysis, in cycloadditions could be a promising avenue for constructing the core structure with high efficiency acs.org.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, scalability, and reproducibility while minimizing solvent usage.

Expanding the Scope of Chemo- and Regioselective Functionalization of Bridged Systems

The bifunctional nature of this compound—possessing both a lactone and a bromine substituent—offers numerous opportunities for selective chemical transformations. Future work will aim to precisely control reactions at these sites to generate a diverse range of complex molecules.

Key research directions include:

Selective Bromine Displacement: Investigating nucleophilic substitution reactions at the C6 position to introduce a variety of functional groups. This would allow the synthesis of a library of derivatives for applications in medicinal chemistry and materials science.

Lactone Ring-Opening: Exploring selective ring-opening of the lactone moiety using different nucleophiles (e.g., alcohols, amines) to produce functionalized cyclopentane derivatives, a common scaffold in biologically active compounds researchgate.nettandfonline.com.

Ortho-Lithiation and Functionalization: Developing methods for selective deprotonation and subsequent reaction with electrophiles at positions adjacent to the existing functional groups to create more complex substituted bicyclic systems.

Transition Metal-Catalyzed Cross-Coupling: Utilizing the bromide as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach aryl, vinyl, or alkynyl groups, thereby expanding the molecular complexity and potential applications of the scaffold.

Exploration of Novel Ring-Opening Polymerization Applications for High-Performance Materials

The strained bicyclic structure of this compound makes it an excellent monomer for Ring-Opening Polymerization (ROP), leading to functional polyesters with unique properties. Research has already demonstrated the synthesis of bromo-functionalized polyesters via ROP using urea/DBU catalyst systems, achieving controlled molecular weights and narrow dispersity scribd.com.

Future explorations in this area are expected to focus on:

Advanced Copolymer Architectures: Using the bromo-functionalized polyesters as macroinitiators for subsequent controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined graft and block copolymers scribd.com. These materials could have applications as thermoplastic elastomers, compatibilizers, or advanced coatings.

Chemically Recyclable Polymers: Investigating the depolymerization of polyesters derived from this monomer. Bicyclic lactones are known to produce polymers that can be thermally depolymerized back to the original monomer, which is a key strategy for creating a circular polymer economy and addressing plastic waste researchgate.net.

High-Performance Materials: Tailoring the polymer backbone and side chains to develop materials with enhanced thermal stability, specific mechanical properties, or stimuli-responsive behavior for use in biomedical devices, advanced packaging, or engineering plastics.

Catalyst SystemMonomer/Initiator RatioTime (min)Conversion (%)Mn (SEC, g/mol )Đ (Mw/Mn)
U9/DBU30/1109857301.20
TBD30/1109850701.20

Table based on data from the ring-opening polymerization of this compound (MBr) with benzyl alcohol as an initiator. Data sourced from the European Polymer Journal scribd.com.

Investigation into Catalytic or Supramolecular Chemistry Roles

The rigid, three-dimensional structure of the 2-oxabicyclo[2.2.1]heptan-3-one core suggests potential roles in catalysis and supramolecular chemistry, which remain largely unexplored.

Potential avenues for future research include:

Ligand Development: Modifying the bicyclic scaffold to create novel chiral ligands for asymmetric catalysis. The defined stereochemistry and conformational rigidity of the core could lead to high enantioselectivity in metal-catalyzed reactions.

Organocatalysis: Investigating the use of derivatives of this compound as organocatalysts, where the bicyclic framework can create a well-defined chiral pocket to control reaction stereochemistry.

Supramolecular Building Blocks: Utilizing the compound's defined shape and functional handles (lactone, bromide) to design and synthesize molecular building blocks for self-assembly into larger, ordered structures like cages, capsules, or metal-organic frameworks (MOFs) researchgate.net. These structures could have applications in molecular recognition, storage, or separation.

Integration of Advanced Computational Design in Synthetic and Materials Research

The integration of computational chemistry offers a powerful tool to accelerate the discovery and optimization of processes and materials related to this compound. Structure-based design and molecular docking have already proven effective in expediting drug discovery for other complex molecules proquest.com.

Future research can leverage computational tools for:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to understand the mechanisms of synthesis and functionalization, allowing for the rational design of more efficient and selective catalysts and reaction conditions.

Polymer Property Prediction: Employing molecular dynamics simulations to predict the bulk properties (e.g., mechanical, thermal, morphological) of polymers derived from this monomer. This in silico approach can guide the design of new materials with targeted performance characteristics before committing to extensive laboratory synthesis.

Catalyst Design: Computationally screening potential catalysts for the ROP of this compound to identify candidates with higher activity and selectivity, thus reducing the experimental effort required for catalyst optimization.

Q & A

Basic: What are the recommended synthetic routes for enantiomerically pure 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one, and how can purity be ensured?

Answer:
Enantiomeric resolution of racemic mixtures can be achieved via chiral resolving agents like di-p-toluoyl tartaric acid derivatives, as demonstrated for structurally similar bicyclic lactams . Key steps include:

  • Resolution : Combine the racemic compound with di-p-toluoyl-L-tartaric acid (for (1S,4R)-isomer) or di-p-toluoyl-D-tartaric acid (for (1R,4S)-isomer) in a solvent system (e.g., ethanol/water).
  • Crystallization : Use sub-stoichiometric amounts of the resolving agent to selectively crystallize the desired isomer.
  • Purity Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. X-ray diffraction (XRD) can confirm absolute configuration .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
A multi-technique approach is critical:

  • XRD : Resolve bond lengths, angles, and bicyclic strain. For example, analogous bicyclic lactams show strained norbornane-like frameworks .
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify deshielding effects from the electron-withdrawing bromine and lactone carbonyl.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict reactivity, such as bromine’s role as a leaving group in nucleophilic substitutions .

Advanced: How does the bromine substituent influence the compound’s reactivity in polymerization or depolymerization?

Answer:
The bromine atom introduces steric and electronic effects:

  • Steric Hindrance : The bulky Br may limit monomer accessibility in ring-opening polymerization (ROP), as seen in analogous 2-thiabicyclo[2.2.1]heptan-3-one (BTL) systems .
  • Electronic Effects : Bromine’s electronegativity polarizes the lactone carbonyl, potentially accelerating nucleophilic attacks (e.g., by amines or thiols).
  • Depolymerization : Thermal or catalytic conditions (e.g., DBU at 60°C) could trigger cycloreversion, but Br’s stability under these conditions requires empirical testing .

Advanced: What methodological strategies resolve contradictions in polymerization data for strained bicyclic lactones?

Answer:
Contradictions in molecular weight (MnM_n) or crystallinity often arise from catalyst selection or monomer purity:

  • Catalyst Screening : Test organocatalysts (e.g., TBD) vs. metal-based catalysts (e.g., ZnEt2_2) to compare stereocontrol. For example, PBTL’s tacticity varies from atactic (Đ = 1.32) to 100% isotactic with catalyst tuning .
  • Monomer Purity : Trace impurities (e.g., residual solvents) can inhibit chain propagation. Use rigorous drying (e.g., 3Å molecular sieves) and GC-MS validation.
  • Kinetic Studies : Monitor conversion via in situ FTIR to identify side reactions (e.g., transesterification) .

Advanced: How can stereoisomerism of this compound impact its application in drug discovery?

Answer:
Isomer-specific bioactivity is common in bicyclic scaffolds:

  • Pharmacokinetics : The (1S,4R)-isomer may exhibit superior metabolic stability compared to (1R,4S), as seen in azabicycloheptanone-based pharmaceuticals .
  • Synthetic Utility : Enantiopure isomers serve as intermediates for chiral amines or lactams. For example, resolved 1-azabicyclo[2.2.1]heptan-3-one isomers are precursors to neuromodulators .

Basic: What experimental precautions are critical when handling this compound?

Answer:

  • Stability : Store at 0–6°C under inert atmosphere to prevent hydrolysis of the lactone ring .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects from brominated compounds.
  • Waste Disposal : Quench with aqueous NaHCO3_3 before disposal to neutralize acidic byproducts .

Advanced: Can this compound serve as a monomer for recyclable polymers, and what depolymerization conditions are feasible?

Answer:
Analogous bicyclic lactones (e.g., BTL) polymerize into recyclable polythioesters with low ceiling temperatures (Tc=20°CT_c = -20°C at [M]0=1_0 = 1 M) . For this compound:

  • ROP Feasibility : Test under vacuum to shift equilibrium toward polymerization.
  • Depolymerization : Heat to 60°C with catalytic DBU to regenerate monomer. Monitor via 1H^{1}\text{H}-NMR for lactone reformation .

Basic: What analytical techniques quantify the compound’s stability under varying pH and temperature?

Answer:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Brominated lactones are typically acid-sensitive.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., PBTL’s Tm=166213°CT_m = 166–213°C depending on tacticity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.